molecular formula C11H14N2O2 B1488734 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 2092548-09-7

4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No.: B1488734
CAS No.: 2092548-09-7
M. Wt: 206.24 g/mol
InChI Key: OKOCGDZCSULLLM-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a heterocyclic compound that belongs to the class of oxazepines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including oxidoreductases and transferases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby influencing the redox state of cells .

Cellular Effects

The effects of 4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those related to oxidative stress and apoptosis. This compound can influence gene expression by acting on transcription factors and other regulatory proteins. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, through non-covalent interactions. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in terms of oxidative stress and apoptosis .

Dosage Effects in Animal Models

The effects of 4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one vary with dosage in animal models. At low doses, it has been found to have beneficial effects, such as reducing oxidative stress and improving cellular function. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites. Additionally, it can influence the biosynthesis of secondary metabolites, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its hydrophobicity and the presence of specific binding sites on transport proteins .

Subcellular Localization

The subcellular localization of 4-(2-aminoethyl)-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in modulating cellular processes and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the reaction of 2-aminophenol with 2-fluorobenzonitrile and 2-aminoethanol under base-promoted conditions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often used as the base . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazepine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the base-promoted synthesis suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazepine ring can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to its specific inhibition of annexin A7 GTPase and its potential applications in anti-aging research. Its structural features allow for diverse chemical modifications, making it a versatile compound for various scientific studies.

Properties

IUPAC Name

4-(2-aminoethyl)-5H-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-5-6-13-7-9-3-1-2-4-10(9)15-8-11(13)14/h1-4H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOCGDZCSULLLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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